Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate

Description

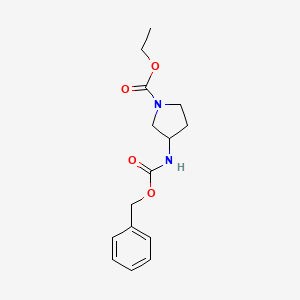

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a carbamate-protected amino group at the 3-position and an ethyl ester at the 1-position. The phenylmethoxycarbonyl (Cbz) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C15H20N2O4 |

|---|---|

Molecular Weight |

292.33 g/mol |

IUPAC Name |

ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-8-13(10-17)16-14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,18) |

InChI Key |

GSADEPXJMWKFRS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and synthetic features of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate with structurally related compounds:

Key Differences and Implications

Core Scaffold Variations: The target compound and 6c share a pyrrolidine ring, whereas compound 7 and 1-2 utilize piperidine and naphthyridine cores, respectively. Bicyclic naphthyridine (1-2) introduces rigidity and altered solubility compared to monocyclic pyrrolidine . Compound 7 contains a methoxyimino group, which may enhance stability against hydrolysis compared to the Cbz group in the target compound .

In contrast, the nitrothiophene group in the metabolite from introduces electron-withdrawing effects, which could influence reactivity or metabolic stability . The Cbz group in the target compound offers orthogonal protection compared to the Boc group in 6c, enabling selective deprotection under milder conditions (e.g., hydrogenolysis vs. acidic conditions) .

Synthetic Efficiency: Compound 7 was synthesized in 84% yield via oxime formation, while 6c achieved only 47% yield, possibly due to steric hindrance from the iodophenyl group or challenges in carbamoyloxy formation .

Physical and Spectral Properties :

Biological Activity

Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring substituted with a phenylmethoxycarbonylamino group. Its molecular formula is , and it has a molecular weight of approximately 275.30 g/mol. The compound's structure contributes to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in various biochemical pathways. The presence of the carbonyl and amino groups allows for hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor or substrate for specific enzymes, influencing metabolic pathways related to drug metabolism and cellular signaling. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, suggesting potential antiviral or anticancer effects.

Biological Activity

This compound has been evaluated for various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that the compound exhibits antiviral properties by inhibiting viral replication through enzyme inhibition.

- Anticancer Potential : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cellular models, which may have implications for treating inflammatory diseases.

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Case Study on Antiviral Activity :

- Objective : To evaluate the antiviral efficacy against influenza virus.

- Methodology : In vitro assays were conducted using infected cell cultures treated with varying concentrations of the compound.

- Findings : Significant reduction in viral load was observed, supporting its potential as an antiviral agent.

-

Case Study on Anticancer Effects :

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assays were performed to determine cell viability post-treatment.

- Findings : The compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis rates compared to untreated controls.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Ethyl 3-amino pyrrolidine-1-carboxylate | Moderate cytotoxicity | Enzyme inhibition |

| Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate | Antiviral and anticancer | Protein-ligand interactions |

| tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | Enzyme mechanism studies | Substrate for various enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.